Hydroxy(tosyloxy)iodobenzene
Overview
Description
Synthesis Analysis
Hydroxy(tosyloxy)iodobenzene can be synthesized with high yield and good purity by reacting iodobenzene with H₂O₂ solution and adding TsOH directly into the reaction mixture without separating the intermediate iodobenzene diacetate (Jing, 2003).
Molecular Structure Analysis
The structural characterization of hydroxy(tosyloxy)iodobenzene and related compounds reveals the presence of hypervalent bonding, contributing to the stability and reactivity of these molecules. For instance, the isolation and characterization of hydroxy(phenyl)iodonium ion with hypervalent bonding indicate the complex's increased stability due to close contacts between iodine(III) and oxygen atoms (Ochiai et al., 2003).
Chemical Reactions and Properties
Hydroxy(tosyloxy)iodobenzene mediates various chemical reactions, such as the regeneration of carbonyl compounds by cleavage of carbon-nitrogen double bonds and oxidative transformations under mild conditions. These reactions showcase the reagent's utility in synthesizing and modifying organic compounds (Aneja et al., 2014); (Ochiai et al., 2003).
Physical Properties Analysis
The study of hydroxy(tosyloxy)iodobenzene's physical properties, such as solubility, melting point, and stability, is essential for its application in organic synthesis. However, detailed information specific to these properties requires further research within the scope of the provided studies.
Chemical Properties Analysis
Hydroxy(tosyloxy)iodobenzene's chemical properties, including its reactivity patterns, oxidation potential, and role in facilitating various organic transformations, highlight its significance in synthetic chemistry. Its ability to act as an oxidant and participate in the synthesis of complex organic molecules underlines its utility in research and industrial applications (Yusubov et al., 2008).
Scientific Research Applications
1. Synthesis of β-Benzocyclo-alkenones
- Summary of Application: Hydroxy(tosyloxy)iodobenzene (HTIB) is used in the Wittig-Ring Expansion Sequence for the synthesis of β-Benzocyclo-alkenones from α-Benzocycloalkenones .
- Methods of Application: The conversion of α-benzocycloalkenones to homologous β-benzocyclo-alkenones containing six, seven and eight-membered rings is accomplished via a Wittig olefination-oxidative rearrangement sequence using HTIB as the oxidant .
- Results or Outcomes: This enables the synthesis of regioisomeric pairs of methyl-substituted β-benzocycloalkenones. The incorporation of carbon-13 at C-1 of the β-tetralone nucleus was also demonstrated .
2. Chemoselective Cycloisomerization
- Summary of Application: HTIB is used in the chemoselective cycloisomerization of O-alkenylbenzamides .
- Methods of Application: The chemo-controllable strategy employed an exclusive 1,2-aryl migration/elimination cascade, enabled by different hypervalent iodine species generated in situ from the reaction of iodosobenzene (PhIO) with MeOH or 2,4,6-tris-isopropylbenzene sulfonic acid .
- Results or Outcomes: The reaction resulted in the formation of iminoisocoumarin in 44% yield .
3. Preparation of Carbodiimides
- Summary of Application: HTIB is used for the preparation of carbodiimides via dehydrosulfurization of thioureas .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Preparation of α-Tosyloxyketones
- Summary of Application: HTIB is a commercially available reagent for the phenyliodination and oxytosylation of a range of organic substrates. For example, ketones give α-tosyloxyketones .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
5. Preparation of Nitriles
- Summary of Application: HTIB is used for the preparation of nitriles by oxidative conversion of alcohols, aldehydes, and amines .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
6. Preparation of Substituted Anilines
- Summary of Application: HTIB is used for the preparation of substituted anilines via aromatic aldoxime reaction .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
7. α-Tosyloxylation of Ketones
- Summary of Application: HTIB is used for the α-tosyloxylation of ketones .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
8. α-Azidation of Ketones
- Summary of Application: HTIB is used for the α-azidation of ketones .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
9. Oxidative Transposition of Vinyl Halides
- Summary of Application: HTIB mediates an oxidative transposition of vinyl halides to provide α-halo ketones as useful and polyvalent synthetic precursors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
Hydroxy(tosyloxy)iodobenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Hydroxy(tosyloxy)iodobenzene has a broad scope for heterocycles synthesis due to its eco-friendly nature . It has been used in the synthesis of dihydrooxazole and dihydro-1,3-oxazine derivatives, and the α-tosyloxylation of ketones . Future studies may focus on its potential in other types of reactions and its use in the synthesis of other types of compounds .
properties
IUPAC Name |
[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIUKPUCKCECPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315359 | |
Record name | [Hydroxy(tosyloxy)iodo]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Hydroxy(tosyloxy)iodo]benzene | |
CAS RN |
27126-76-7 | |
Record name | [Hydroxy(tosyloxy)iodo]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27126-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hydroxy(4-toluenesulfonato)iodo)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27126-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [Hydroxy(tosyloxy)iodo]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [Hydroxy(tosyloxy)iodo]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (HYDROXY(4-TOLUENESULFONATO)IODO)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EOA97B14A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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